

# Ac-VDVAD-AFC in Cancer Cell Apoptosis: A Technical Guide

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## Compound of Interest

Compound Name: Ac-VDVAD-AFC

Cat. No.: B593035

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## Introduction

Programmed cell death, or apoptosis, is a critical physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. Caspases, a family of cysteine-aspartic proteases, are central executioners of the apoptotic cascade. Among them, caspase-2 has emerged as an intriguing initiator caspase with a complex role in apoptosis, cell cycle regulation, and tumor suppression. The fluorogenic substrate **Ac-VDVAD-AFC** (N-Acetyl-Val-Asp-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin) is a key tool for probing the activity of caspase-2 and related caspases in apoptotic pathways. This technical guide provides an in-depth overview of **Ac-VDVAD-AFC**, its application in cancer cell apoptosis research, detailed experimental protocols, and a summary of its kinetic properties.

## Ac-VDVAD-AFC: A Tool to Measure Caspase Activity

**Ac-VDVAD-AFC** is a synthetic peptide substrate containing the amino acid sequence VDVAD, which is recognized and cleaved by certain caspases. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage by an active caspase between the aspartic acid (D) and AFC, the AFC molecule is liberated, resulting in a measurable fluorescent signal. The intensity of the fluorescence is directly proportional to the caspase activity.

While **Ac-VDVAD-AFC** is often marketed as a caspase-2 substrate, it is crucial to note its lack of absolute specificity. It can also be efficiently cleaved by other caspases, most notably the executioner caspase-3.<sup>[1]</sup> Therefore, when using **Ac-VDVAD-AFC** to measure caspase-2 activity, it is essential to employ appropriate controls and potentially complementary approaches to ensure accurate interpretation of the results. A more selective substrate for caspase-2, Ac-VDTTD-AFC, has been identified and can be used in parallel to distinguish caspase-2 activity from that of caspase-3.<sup>[1]</sup>

## Data Presentation: Kinetic Parameters of Ac-VDVAD-AFC Cleavage

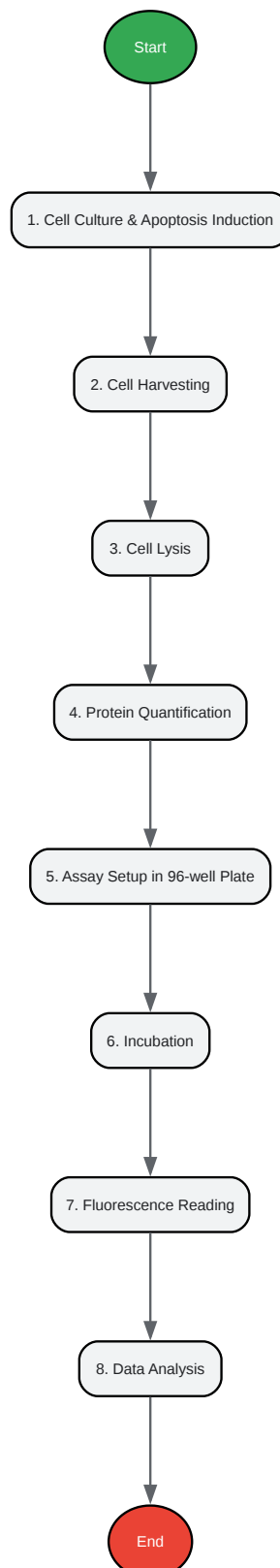
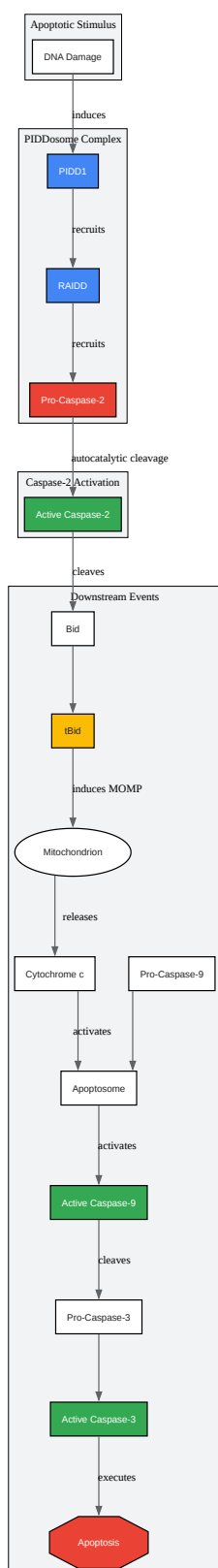
The following table summarizes the kinetic parameters for the cleavage of **Ac-VDVAD-AFC** by caspase-2 and caspase-3, highlighting the catalytic efficiency of each enzyme towards this substrate.

Caspase	Substrate	K <sub>m</sub> (μM)	k <sub>cat</sub> (s <sup>-1</sup> )	k <sub>cat</sub> /K <sub>m</sub> (M <sup>-1</sup> s <sup>-1</sup> )	Reference
Caspase-2	Ac-VDVAD-AFC	11	N/A	4,300	<sup>[2]</sup>
Caspase-3	Ac-VDVAD-pNA	N/A	N/A	37% (relative to Ac-DEVD-pNA)	<sup>[3]</sup>

Note: Directly comparable k<sub>cat</sub> values for **Ac-VDVAD-AFC** with both caspases from a single study are not readily available in the public domain. The data presented reflects the best available information. The relative k<sub>cat</sub>/K<sub>m</sub> for caspase-3 with a similar pNA substrate provides a useful comparison of cleavage efficiency.

## The Caspase-2 Signaling Pathway in Apoptosis

Caspase-2 is considered an initiator caspase, and its activation is often linked to cellular stress signals, such as DNA damage. A key activation platform for caspase-2 is the PIDDosome, a large protein complex.



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- To cite this document: BenchChem. [Ac-VDVAD-AFC in Cancer Cell Apoptosis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593035#understanding-ac-vdvad-afc-in-cancer-cell-apoptosis]

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